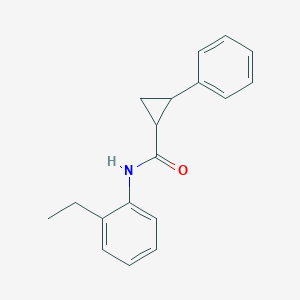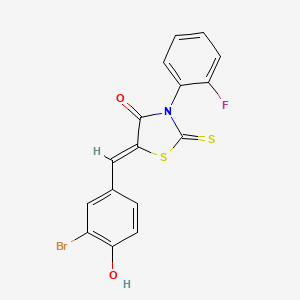![molecular formula C16H22N2O3 B5089602 butyl [2-(1-pyrrolidinylcarbonyl)phenyl]carbamate](/img/structure/B5089602.png)
butyl [2-(1-pyrrolidinylcarbonyl)phenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl [2-(1-pyrrolidinylcarbonyl)phenyl]carbamate, commonly known as BPCC, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPCC is a carbamate derivative that has been synthesized through various methods and has been found to exhibit various biochemical and physiological effects.
作用機序
BPCC inhibits the activity of COX-2 by binding to the enzyme's active site. This prevents the conversion of arachidonic acid to prostaglandins, which are involved in the inflammatory response. BPCC has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory genes.
Biochemical and Physiological Effects:
BPCC has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. BPCC has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress. BPCC has been shown to exhibit analgesic and antipyretic effects, which are beneficial for the treatment of pain and fever.
実験室実験の利点と制限
BPCC has several advantages for lab experiments. It is a highly selective inhibitor of COX-2, which makes it useful for studying the role of COX-2 in various disease processes. BPCC has also been shown to exhibit low toxicity, which makes it safe for use in lab experiments. However, BPCC has some limitations for lab experiments. It is a synthetic compound, which makes it difficult to study its effects in vivo. BPCC also has a short half-life, which makes it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on BPCC. One direction is to study the effects of BPCC in vivo, to determine its potential therapeutic applications. Another direction is to study the effects of BPCC on other inflammatory pathways, to determine its potential as a broad-spectrum anti-inflammatory agent. Additionally, the development of more potent and selective COX-2 inhibitors is an area of ongoing research, which may lead to the discovery of new compounds with improved therapeutic properties.
Conclusion:
In conclusion, BPCC is a carbamate derivative that has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects, and has been used to study the role of COX-2 in various disease processes. BPCC has several advantages for lab experiments, including its high selectivity and low toxicity, but also has some limitations, including its synthetic nature and short half-life. Future research on BPCC may lead to the discovery of new compounds with improved therapeutic properties.
合成法
BPCC can be synthesized through various methods, including the reaction of 2-(1-pyrrolidinyl)aniline with butyl chloroformate. Another method involves the reaction of 2-(1-pyrrolidinyl)aniline with butyl isocyanate. The synthesis of BPCC has been optimized to yield high purity and high yields.
科学的研究の応用
BPCC has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. BPCC has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. BPCC has been used to study the role of COX-2 in various disease processes, including cancer, Alzheimer's disease, and cardiovascular disease.
特性
IUPAC Name |
butyl N-[2-(pyrrolidine-1-carbonyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-2-3-12-21-16(20)17-14-9-5-4-8-13(14)15(19)18-10-6-7-11-18/h4-5,8-9H,2-3,6-7,10-12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJJCBQQJSTHET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=CC=CC=C1C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-({3-[(4-fluorophenyl)amino]-1-piperidinyl}carbonyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5089521.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B5089536.png)

![methyl N-{[2-(1H-benzimidazol-1-ylmethyl)-1,3-oxazol-4-yl]carbonyl}-L-valinate](/img/structure/B5089547.png)
![2-ethyl-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B5089558.png)
![9-ethyl-3-{[4-(2-furylmethyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B5089572.png)
![1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl N-[2-(4-methoxyphenyl)ethyl]-N'-phenylimidothiocarbamate](/img/structure/B5089582.png)
![3-(4-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5089596.png)

![1-acetyl-N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-4-piperidinecarboxamide](/img/structure/B5089616.png)

![1-(3-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5089624.png)

![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone]](/img/structure/B5089638.png)